N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a useful research compound. Its molecular formula is C25H23N3O3 and its molecular weight is 413.477. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Enaminone Derivatives and Antitumor Activities
Enaminones serve as key intermediates in synthesizing various heterocyclic compounds, including substituted pyridines and pyrazoles, which exhibit notable cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HEPG2 (liver cancer). These compounds demonstrate inhibition effects comparable to 5-fluorouracil, highlighting their potential in cancer treatment research (S. Riyadh, 2011).
Antimicrobial Activities of Novel Derivatives
A novel series of pyrazolopyrimidines derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds exhibit promising results in inhibiting microbial growth, showcasing their utility in developing new antimicrobial agents (A. Rahmouni et al., 2016).
Cardiovascular Effects of Fused Heterocyclic Systems
Research into 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems has revealed compounds with significant coronary vasodilating and antihypertensive activities. Among these, specific derivatives have shown to be more potent in coronary vasodilating activity than existing cardiovascular drugs, indicating their potential as novel cardiovascular agents (Y. Sato et al., 1980).
Computational Studies and DFT Calculations
The synthesis and biological evaluation of novel pyrazole and pyrimidine derivatives have been complemented by Density Functional Theory (DFT) calculations. These studies provide insights into the structural and electronic properties of these compounds, correlating their biological activities with molecular characteristics. Such computational approaches are invaluable in guiding the design of more effective and selective therapeutic agents (A. Farag & Asmaa M. Fahim, 2019).
Synthesis of Isoxazole Derivatives
Efficient methodologies for synthesizing substituted isoxazole derivatives have been developed, utilizing catalytic amounts of acids or iodine. These compounds are investigated for their potential applications in various fields, supported by theoretical calculations to understand their formation mechanisms (Muge Guleli et al., 2019).
Wirkmechanismus
Target of Action
Derivatives of oxazolo[5,4-b]pyridine are known to exhibit antimicrobial, antitumor, pronounced anti-inflammatory, and analgesic activity
Mode of Action
It’s known that oxazolo[5,4-b]pyridine derivatives can exert their effects through various mechanisms depending on their specific structure and the biological target they interact with
Biochemical Pathways
Given the reported activities of similar compounds, it’s likely that this compound may influence pathways related to inflammation, pain perception, and possibly tumor growth
Result of Action
Given the reported activities of similar compounds, it’s likely that this compound may have anti-inflammatory, analgesic, antimicrobial, and possibly antitumor effects
Eigenschaften
IUPAC Name |
N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-17-20(16-21-23(26-17)31-22(27-21)18-8-4-2-5-9-18)28-24(29)25(12-14-30-15-13-25)19-10-6-3-7-11-19/h2-11,16H,12-15H2,1H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPGYIUOQQCTNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C4(CCOCC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.